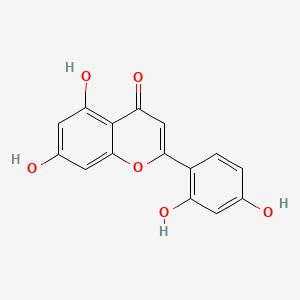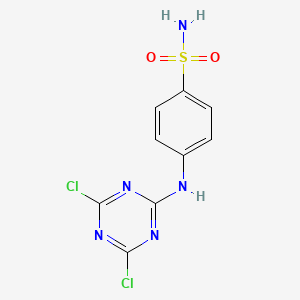
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a triazine ring substituted with dichloro groups and an amino group linked to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in a suitable solvent, such as dioxane or dichloroethane, to achieve high yields .
Chemical Reactions Analysis
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as DNA gyrase in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA replication and transcription, leading to cell death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits antimicrobial activity but has different chemical properties due to the presence of a carboxylic acid group.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-(4-(4-methoxy-phenyl)-thiazol-2-yl)-[1,3,5]-triazine-2,4-di-amine: This derivative has shown promising antibacterial activity and is structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide moiety, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
51757-37-0 |
|---|---|
Molecular Formula |
C9H7Cl2N5O2S |
Molecular Weight |
320.15 g/mol |
IUPAC Name |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H7Cl2N5O2S/c10-7-14-8(11)16-9(15-7)13-5-1-3-6(4-2-5)19(12,17)18/h1-4H,(H2,12,17,18)(H,13,14,15,16) |
InChI Key |
PUDTYTHERJACAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


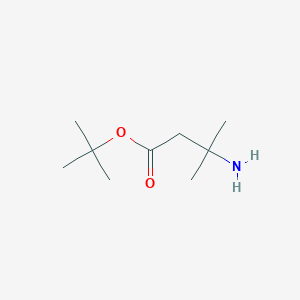
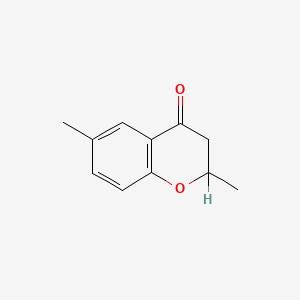

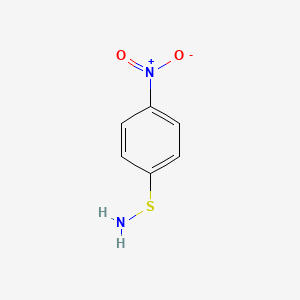
![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)
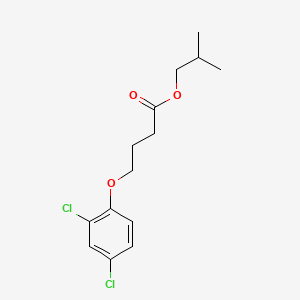
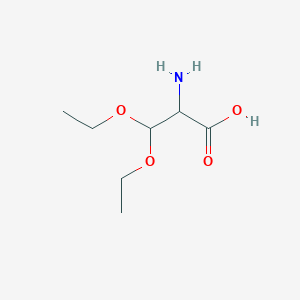

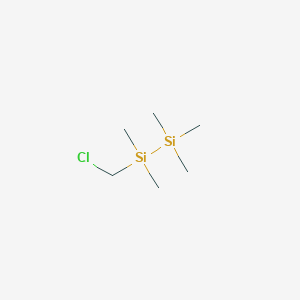
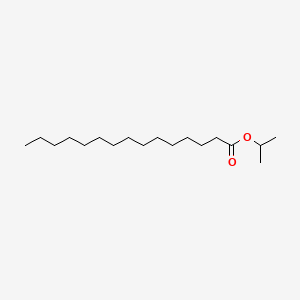
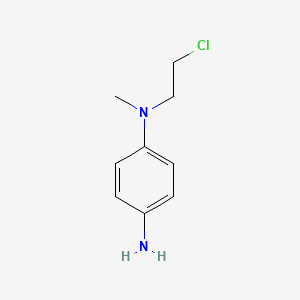
![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)
